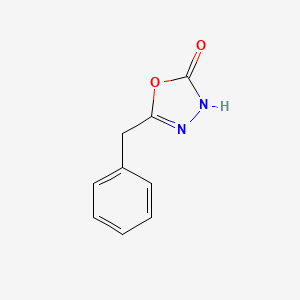![molecular formula C10H9N3O2 B2460224 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid CAS No. 639863-89-1](/img/structure/B2460224.png)
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid
Overview
Description
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid is an organic compound that features a triazole ring attached to a phenyl group, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
It’s known that triazole derivatives often interact with various biological targets, including enzymes and receptors, due to their versatile nature .
Mode of Action
Triazole derivatives are known for their ability to form stable complexes with various biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Triazole derivatives are known to interact with various biochemical pathways due to their versatile nature .
Result of Action
It’s known that triazole derivatives can have various biological effects, including antimicrobial, antitumor, and luminescent sensitive detection for antibiotics and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with a suitable acetic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as sodium hypochlorite, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of an acetic acid group.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Contains two triazole-phenyl units connected by a methylene bridge.
Uniqueness
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid is unique due to its specific combination of a triazole ring, phenyl group, and acetic acid moiety. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)5-8-1-3-9(4-2-8)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMDQFRWRSOCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2460141.png)
![6-{[(2-chlorophenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2460142.png)
![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460143.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2460144.png)
![3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride](/img/structure/B2460145.png)
![(2S)-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2460146.png)
![Methyl 5-(4-methylbenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2460147.png)
![7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2460151.png)

![(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2460154.png)

![2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2460159.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine](/img/structure/B2460162.png)
![2-[4-[3-methyl-2,6-dioxo-7-[(E)-3-phenylprop-2-enyl]purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2460163.png)
